2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 3-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 3-chloro-2-methylphenyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-5-chloropyridine
- 2-Amino-3-methylbenzoic acid
Comparison: Compared to these similar compounds, 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the pyridine ring and the 3-chloro-2-methylphenyl group. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-8(3-2-4-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTUDTJFFLNLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687607 |
Source
|
Record name | 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-75-2 |
Source
|
Record name | 2-Amino-5-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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